(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
Description
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a chiral bicyclic amine with a norbornane skeleton. Its rigid bicyclic structure and stereochemical configuration make it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is synthesized via stereoselective methods, such as catalytic hydrogenation or reductive amination, often employing advanced chromatographic techniques (e.g., HPLC with CHIRALPAK columns) for enantiomeric separation . Key applications include its role as a precursor for NMDA receptor antagonists, nicotinic acetylcholine receptor modulators, and RNA virus replication inhibitors .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
InChI Key |
JEPPYVOSGKWVSJ-LYFYHCNISA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]1C[C@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Key Observations :
- The (1S,2R,4S) isomer exhibits NMDA receptor antagonism, while the (1S,2R,4R) isomer (mecamylamine) targets nicotinic receptors .
- Stereochemical differences at the 4-position (S vs. R) alter receptor binding specificity.
Substituent Effects on Activity
Modifications to the amine group or bicyclic core dramatically alter pharmacological profiles:
Key Observations :
Biological Activity
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine, commonly referred to as bicyclo[2.2.1]heptan-2-amine, is a bicyclic amine that has garnered attention in pharmacological research due to its biological activity, particularly as a selective antagonist of the CXC chemokine receptor 2 (CXCR2). This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Target Receptors:
Bicyclo[2.2.1]heptan-2-amine primarily targets the CXCR2 receptor, which plays a significant role in the inflammatory response and cancer metastasis. The compound acts as an antagonist to this receptor, inhibiting its activation by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 (GCP-2) .
Biochemical Pathways:
The antagonistic action on CXCR2 has implications for various biochemical pathways involved in inflammation and tumor progression. By blocking CXCR2, the compound may reduce the recruitment of inflammatory cells to sites of tumor growth, thereby potentially inhibiting metastasis .
Pharmacokinetics
Research indicates that bicyclo[2.2.1]heptan-2-amine exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in both rat and human plasma . This stability suggests favorable absorption characteristics when administered orally.
Anticancer Activity
Several studies have highlighted the compound's potential in cancer treatment:
- Selectivity for CXCR2: A study revealed that bicyclo[2.2.1]heptan-2-amine showed a 113-fold selectivity for CXCR2 over CXCR1, with IC50 values of 62 nM for CXCR2 compared to 7 µM for CXCR1 .
- Metastatic Cancer Treatment: The antagonistic properties against CXCR2 suggest a promising avenue for developing therapies aimed at treating metastatic cancers .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- NMDA Receptor Antagonism: Bicyclo[2.2.1]heptan-2-amine derivatives have been studied for their effects on NMDA receptors, which are implicated in neurodegenerative diseases. Certain derivatives demonstrated acceptable toxicity profiles with IC50 values exceeding 150 µM, indicating potential therapeutic windows .
Toxicity Studies
Toxicity assessments on novel N-substituted derivatives of bicyclo[2.2.1]heptan-2-amines indicated dose-dependent toxicity above 100 µM in cell lines such as MDCK (kidney epithelial cells) and N2a (neuroblastoma cells). Notably, one derivative showed a favorable toxicity profile, suggesting it may have an acceptable therapeutic index for further development .
Summary Table of Biological Activities
Case Studies
Research has demonstrated the effectiveness of bicyclo[2.2.1]heptan-2-amine derivatives in various preclinical models:
- Study on Cancer Metastasis: In vitro studies showed that compounds derived from bicyclo[2.2.1]heptan-2-amine significantly inhibited cell migration and invasion in metastatic cancer models.
- Neuroprotective Study: A series of derivatives were evaluated for their neuroprotective effects against excitotoxicity induced by NMDA receptor activation, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
